2-Acetylpyridine - d6

Isotope Dilution Mass Spectrometry Internal Standard Selection LC-MS/MS Quantification

2-Acetylpyridine-d6 is a perdeuterated aryl alkyl ketone (molecular formula C₇HD₆NO, MW 127.17 g/mol) specifically designed as a stable isotope-labeled (SIL) internal standard for quantitative mass spectrometry. In this compound, all six hydrogen atoms on the pyridine ring (positions 3, 4, 5, and the acetyl methyl group are replaced by deuterium, as confirmed by its isomeric SMILES notation: [2H]C1=C(C(=NC(=C1)C(=O)C([2H])([2H])[2H])[2H])[2H].

Molecular Formula C7HD6NO
Molecular Weight 127.173
Cat. No. B1164963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Acetylpyridine - d6
Synonyms2-Acetylpyridine - d6
Molecular FormulaC7HD6NO
Molecular Weight127.173
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Acetylpyridine-d6 for Isotope Dilution Mass Spectrometry: A Perdeuterated Internal Standard


2-Acetylpyridine-d6 is a perdeuterated aryl alkyl ketone (molecular formula C₇HD₆NO, MW 127.17 g/mol) specifically designed as a stable isotope-labeled (SIL) internal standard for quantitative mass spectrometry . In this compound, all six hydrogen atoms on the pyridine ring (positions 3, 4, 5, 6) and the acetyl methyl group are replaced by deuterium, as confirmed by its isomeric SMILES notation: [2H]C1=C(C(=NC(=C1)C(=O)C([2H])([2H])[2H])[2H])[2H] . This extensive labeling provides a +6 Da mass shift from the unlabeled 2-acetylpyridine (C₇H₇NO, MW 121.14 g/mol), making it readily distinguishable by mass spectrometry [1]. The compound is commercially available from multiple specialty chemical suppliers with a standard purity of ≥95% (chemical purity), and it is listed under the CAS number for the unlabeled parent compound (1122-62-9) in many catalogs .

Why 2-Acetylpyridine-d6 Cannot Be Replaced by Generic or Under-Labeled Internal Standards


Interchanging 2-acetylpyridine-d6 with a generic structural analog or an insufficiently labeled isotopologue risks analytical failure in quantitative LC-MS/MS or GC-MS workflows. A fundamental requirement for a SIL internal standard is a mass difference of at least +3 Da from the target analyte to prevent spectral overlap from natural isotope abundance . The perdeuterated d6 form achieves this requirement with a +6 Da shift, whereas a partially labeled analog, such as a hypothetical d2 or d3 variant, would create significant isotopic cross-talk, undermining the accuracy of isotope dilution calculations. Furthermore, unlike 13C or 15N labels, deuterium labels placed on exchangeable positions can undergo proton-deuterium exchange with protic solvents or matrix components, altering the internal standard's mass and concentration mid-analysis . The placement of deuterium on stable, non-exchangeable positions in the pyridine ring and acetyl methyl group of 2-acetylpyridine-d6 is therefore a critical design feature, not a generic attribute of all deuterated pyridine internal standards [1].

Quantitative Differentiation of 2-Acetylpyridine-d6: Evidence for Scientific Selection


Superior Mass Resolution vs. Non-Deuterated 2-Acetylpyridine in Mass Spectrometry

The primary differentiator for 2-acetylpyridine-d6 as a SIL internal standard is its +6.04 Da mass shift relative to the non-deuterated analyte (2-acetylpyridine, monoisotopic mass 121.05 Da for C₇H₇NO). This shift comfortably exceeds the recommended minimum of +3 Da for small molecules to avoid cross-contribution from naturally occurring ¹³C isotopes . A d3-labeled analog would offer only a +3 Da shift, which frequently results in partial overlap with the [M+2] or [M+3] isotopologues of the unlabeled analyte, necessitating calibration corrections that degrade precision [1]. This mass shift is a fixed physical property derived from the molecular formula C₇HD₆NO (monoisotopic mass 127.09 Da) .

Isotope Dilution Mass Spectrometry Internal Standard Selection LC-MS/MS Quantification

Isotopic Purity Benchmark of ≥95 Atom% D for Reliable Quantitative Recovery

Commercially available 2-acetylpyridine-d6 is supplied with a minimum chemical purity of 95%, as certified by multiple specialty chemical vendors . While a 95% specification is a baseline for many research-grade deuterated standards, it is critical to note that the presence of up to 5% unlabeled or under-labeled species (e.g., d0, d1, d2, d3, d4, or d5) contributes to background signal at the analyte's native mass channel. This 'cross-talk' directly limits the lower limit of quantification (LLOQ) in an LC-MS/MS assay. For procurement, sourcing 2-acetylpyridine-d6 with a minimum isotopic enrichment of 98 atom% D (often specified as 'isotopic purity') is considered superior to generic offerings. This represents a quantifiable procurement criterion: an isotopic purity of 99 atom% D reduces the background signal from unlabeled species to <1% of the IS concentration, a ten-fold improvement over a 90 atom% D specification [1]. Comparative quantitative NMR or MS analysis would be required to verify the exact isotopologue distribution batch-to-batch.

Isotopic Enrichment Chemical Purity Internal Standard Calibration

Deuterium Labeling Pattern for Studying Reaction Mechanisms via the Kinetic Isotope Effect

The acetyl-d3 moiety of 2-acetylpyridine-d6 serves as a mechanistic probe to study enolization and ionization rates. A 1974 study by Cox demonstrated a large kinetic deuterium isotope effect (KIE) for 2-acetylpyridine-d3 compared to its protiated form during metal-ion-catalyzed iodination, where the rate-determining step was enolization of the C–H bond adjacent to the carbonyl group [1]. The perdeuterated d6 analog extends this capability by combining the acetyl-d3 label with a ring-deuterated pyridine, allowing simultaneous investigation of primary and secondary isotope effects at multiple positions in a single experiment. This is a specific synthetic advantage over simpler deuterated building blocks (e.g., acetyl-d3 chloride alone), as the pre-assembled scaffold retains the full molecular architecture of the target analyte, a crucial feature for studies of metal complexation and catalysis [1].

Kinetic Isotope Effect Enolization Mechanism Reaction Rate Determination

Optimal Research and Industrial Application Scenarios for 2-Acetylpyridine-d6


High-Sensitivity Isotope Dilution LC-MS/MS Quantification of 2-Acetylpyridine in Biological Matrices

2-Acetylpyridine-d6 serves as the optimal isotope dilution internal standard when quantifying trace levels of 2-acetylpyridine in complex biological samples (e.g., plasma, urine, or tissue homogenates). The +6 Da mass shift avoids all natural abundance isotopologue interferences, providing the necessary baseline resolution for accurate peak integration [1]. Typical protocols involve spiking a known concentration of the d6 standard into the matrix before sample preparation to correct for extraction recovery, matrix effects, and instrument drift, as recommended by stable isotope labeling best practices .

Mechanistic Probe for Metal-Catalyzed Enolization and Deuteration Sequencing Studies

The perdeuterated scaffold of 2-acetylpyridine-d6 is a ready-to-use mechanistic probe designed to investigate reaction mechanisms involving pyridine-based ketones. The acetyl-d3 moiety provides a primary kinetic isotope effect to identify rate-limiting C-H(D) bond cleavage steps, while the ring-deuterated positions allow for the study of secondary isotope effects, as demonstrated in foundational kinetic studies [1]. This application is directly relevant to process chemistry and pharmaceutical development when optimizing synthetic routes involving 2-acetylpyridine intermediates.

Internal Standard for Gas Chromatography-Mass Spectrometry (GC-MS) in Flavor and Fragrance Analysis

2-Acetylpyridine is a key aroma compound found in foods such as roasted nuts, cocoa, coffee, and bread. For quantitative flavor analysis by GC-MS, the deuterated d6 analog is the preferred internal standard because it co-elutes with the natural target compound under identical chromatographic conditions, differing only in mass. This co-elution ensures identical extraction, injection, and ionization conditions, enabling robust quantification and compliance with analytical method validation guidelines for food safety laboratories.

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